2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide
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Overview
Description
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazone linkage, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide typically involves the following steps:
Formation of the hydrazone linkage: This is achieved by reacting 2-methylfuran-3-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with phenoxyacetic acid: The hydrazone intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydrazone linkage and furan ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(1Z)-1-{2-[(2-furyl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide: Similar structure but with a furan ring instead of a 2-methylfuran ring.
2-{2-[(1Z)-1-{2-[(2-thienyl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide is unique due to the presence of the 2-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32g/mol |
IUPAC Name |
N-[(Z)-1-[2-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-10(18-19-16(21)13-7-8-22-11(13)2)12-5-3-4-6-14(12)23-9-15(17)20/h3-8H,9H2,1-2H3,(H2,17,20)(H,19,21)/b18-10- |
InChI Key |
QTCJNCHULMBLAD-ZDLGFXPLSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2OCC(=O)N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=CC=C2OCC(=O)N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2OCC(=O)N |
Origin of Product |
United States |
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